REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH2:10][CH:9]([NH:13]C(OC(C)(C)C)=O)[CH2:8]2)=[CH:4][CH:3]=1>Cl.CCOCC>[ClH:1].[ClH:1].[NH2:13][CH:9]1[CH2:10][CH2:11][CH2:12][N:7]([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:22][CH:21]=2)[CH2:8]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN2CC(CCC2)NC(=O)OC(C)(C)C)C=C1
|
Name
|
HCl Et2O
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl.CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C. for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1CN(CCC1)CC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |